molecular formula C6H7NO B8522572 1-Azabicyclo[3.2.0]hept-2-en-7-one CAS No. 83961-73-3

1-Azabicyclo[3.2.0]hept-2-en-7-one

Cat. No.: B8522572
CAS No.: 83961-73-3
M. Wt: 109.13 g/mol
InChI Key: YZBQHRLRFGPBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.0]hept-2-en-7-one is a versatile bicyclic lactam structure of significant interest in medicinal chemistry, particularly in the research and development of novel antibiotic agents. Its core scaffold is a fundamental building block in the penem and carbapenem family of β-lactam antibiotics . Carbapenems, such as thienamycin (the first natural carbapenem) and its more stable derivative, imipenem, are renowned for their broad-spectrum antibacterial activity and stability against many β-lactamases . This compound serves as a critical synthetic intermediate for exploring new antibacterial therapies, including the development of β-lactamase inhibitors . Researchers value this structure for its potential in addressing the growing global challenge of antimicrobial resistance. Derivatives of this core system have been engineered to improve metabolic stability, for example, by the introduction of a 1β-methyl group to confer resistance to degradation by mammalian renal dehydropeptidase-I (DHP-I) . This product is intended for research applications in chemistry and pharmacology laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

83961-73-3

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

1-azabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2

InChI Key

YZBQHRLRFGPBSL-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C1CC2=O

Origin of Product

United States

Synthetic Methodologies for 1 Azabicyclo 3.2.0 Hept 2 En 7 One and Its Derivatives

Cyclization Approaches to the Bicyclic Skeleton

The formation of the fused ring system of 1-azabicyclo[3.2.0]hept-2-en-7-one is a critical step in its synthesis. Various cyclization strategies have been employed to construct this bicyclic skeleton.

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful and direct route to the 1-azabicyclo[3.2.0]hept-2-en-7-one core. One notable method involves the rhodium(II) acetate-catalyzed cyclization of 4-(3-benzyloxycarbonyl-3-diazo-2-oxopropyl)-azetidin-2-one. This reaction proceeds by heating in benzene to afford benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate google.com. The diazo compound can also be cyclized through irradiation google.com.

Another approach utilizes the pyrolysis of enamino esters, which leads to (allylimino)keten intermediates. These intermediates then undergo an intramolecular cycloaddition followed by a 1,5-sigmatropic hydrogen shift to yield 3-azabicyclo[3.2.0]hept-2-en-7-ones rsc.org. Additionally, gold(I)-catalyzed cycloisomerization of N-allyl propiolamides has been shown to produce aza-bicyclo[3.2.0]hept-6-en-2-ones rsc.org. Free-radical cyclization reactions, often mediated by transition metals like manganese, also provide a pathway to construct bicyclic systems, offering mild reaction conditions and tolerance of various functional groups thieme-connect.de.

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a widely used and powerful method for constructing the cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane system tum.de. This approach involves the irradiation of a molecule containing two alkene moieties, leading to the formation of a four-membered ring.

The intermolecular [2+2] photocycloaddition of cyclopentenone derivatives with various alkenes has been studied as a route to functionalized bicyclo[3.2.0]heptanes researchgate.net. For instance, the irradiation of 4-hydroxycyclopent-2-enone derivatives in the presence of an alkene can yield the bicyclic core, often as a mixture of exo and endo adducts researchgate.net. These reactions are valuable for creating diversely substituted bicyclo[3.2.0]heptane structures.

Intramolecular [2+2] photocycloaddition reactions are particularly effective for controlling stereochemistry and regioselectivity. In this strategy, the two reacting alkene moieties are tethered within the same molecule. An early example demonstrated the triplet-sensitized intramolecular cycloaddition of a styrene (B11656) derivative to form an azabicyclo[3.2.0]heptane nih.gov. This method has been applied to the synthesis of biologically active compounds nih.gov.

More recent advancements include the use of visible-light photocatalysis for the intramolecular [2+2] cycloaddition of N-allylcinnamamides and N-allylcinnamamines, providing stereospecific access to aryl-3-azabicyclo[3.2.0]heptanones and aryl-3-azabicyclo[3.2.0]heptanes, respectively researchgate.net. Furthermore, highly diastereoselective intramolecular [2+2] photocycloadditions have been achieved using chiral auxiliaries, such as those derived from (-)-8-aminomenthol, leading to the synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes nih.gov. The Kochi–Salomon reaction, which utilizes a catalytic amount of Cu(I)OTf, is a notable method for the photochemical [2+2] cycloaddition of two unactivated alkenes acs.org.

Reaction TypeKey FeaturesStarting MaterialsProducts
Intermolecular PhotocycloadditionForms bicyclic core from two separate molecules4-Hydroxycyclopent-2-enone derivatives and alkenesFunctionalized bicyclo[3.2.0]heptanes
Intramolecular PhotocycloadditionHigh stereochemical and regiochemical controlTethered dienes (e.g., N-allylcinnamamides)Azabicyclo[3.2.0]heptanes
Kochi-Salomon ReactionCyclization of unactivated olefinsDienes with catalytic Cu(I)OTfBicyclo[3.2.0]heptanes

Palladium-Catalyzed Cyclization Mechanisms

Palladium catalysis offers a versatile and efficient means of constructing the 1-azabicyclo[3.2.0]heptane framework. These reactions often proceed through mechanisms involving the formation of carbon-carbon bonds under mild conditions. For instance, a palladium-catalyzed C(sp3)–H activation cascade has been developed to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids rsc.org.

Palladium-catalyzed cyclization of allene- and acetylene-substituted lactams has also been explored as a route to bicyclic compounds with a nitrogen atom at the ring junction uva.nl. These reactions can provide access to a variety of pyrrolizinones and other related bicyclic structures uva.nl.

Ketenes in Bicyclo[3.2.0]hept-2-en-7-one Synthesis

Ketenes are highly reactive intermediates that can participate in [2+2] cycloaddition reactions to form four-membered rings. The reaction of a ketene (B1206846) with a cyclopentadiene (B3395910) derivative is a common strategy for synthesizing the bicyclo[3.2.0]heptenone skeleton.

One established method involves the reaction of trimethylsilyl-cyclopentadiene with dichloroketene (B1203229) to produce 7,7-dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one. This intermediate can then be converted to bicyclo[3.2.0]hept-2-en-7-one through dechlorination and proto-desilylation reactions epo.orggoogle.com. A significant advancement in this area is the intramolecular cycloaddition of α,β-unsaturated cis-ketenes. These can be generated from the corresponding acyl chlorides and, in the presence of a second unsaturation in the side chain, undergo cyclization to form bicyclo[3.2.0]heptenones epo.orggoogle.com. For example, 4-allyl-4-alkoxycyclobutenones can rearrange upon thermolysis to yield bicyclo[3.2.0]hept-2-en-7-ones, a transformation that is believed to proceed through ketene intermediates escholarship.orgacs.org.

PrecursorKetene IntermediateCycloaddition TypeProduct
Trimethylsilyl-cyclopentadiene and DichloroketeneDichloroketeneIntermolecular7,7-dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one
Unsaturated α,β-acid chloridesα,β-unsaturated cis-ketenesIntramolecularBicyclo[3.2.0]heptenones
4-Allyl-4-alkoxycyclobutenonesProposed ketene intermediatesIntramolecularBicyclo[3.2.0]hept-2-en-7-ones

Dichloroketene Cycloaddition

The [2+2] cycloaddition of a ketene with an imine, famously known as the Staudinger β-lactam synthesis, represents a fundamental approach to constructing the four-membered azetidinone ring, which is the core of the 1-azabicyclo[3.2.0]hept-2-en-7-one structure. scispace.comgoogle.com While the direct use of dichloroketene in the synthesis of this specific bicyclic system is not extensively detailed in readily available literature, the general principle of ketene-imine cycloaddition is highly relevant.

In a typical Staudinger reaction, a ketene, which can be generated in situ from an acyl chloride and a tertiary amine, reacts with an imine to form a β-lactam. The reaction is believed to proceed through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the reactants and reaction conditions. uzh.chmdpi.com For the synthesis of the 1-azabicyclo[3.2.0]hept-2-en-7-one framework, an intramolecular variation of this reaction would be required, where the ketene and imine functionalities are present in the same molecule.

Alternatively, a related strategy involves the reaction of a pre-formed pyrroline (B1223166) derivative (a cyclic imine) with a ketene. The subsequent intramolecular cyclization would then lead to the formation of the fused bicyclic system. The versatility of the Staudinger reaction allows for the introduction of various substituents on the β-lactam ring, making it a valuable tool in the synthesis of a wide array of β-lactam antibiotics and their analogues. scispace.com

Starting Material Precursors and Transformations

Synthesis from 4-amino-2-cyclopentene-1-carboxylic acid

The amino acid, 4-amino-2-cyclopentene-1-carboxylic acid, serves as a logical precursor for the construction of the 1-azabicyclo[3.2.0]hept-2-en-7-one skeleton due to its inherent cyclopentene (B43876) ring and appropriately positioned amino and carboxylic acid functionalities. The synthesis involves an intramolecular cyclization to form the fused β-lactam ring.

While the direct cyclization of 4-amino-2-cyclopentene-1-carboxylic acid to 1-azabicyclo[3.2.0]hept-2-en-7-one is a conceptually straightforward approach, the literature more commonly describes the synthesis of the isomeric 6-azabicyclo[3.2.0]hept-3-en-7-one from cyclopentadiene and chlorosulfonyl isocyanate. rsc.org However, the underlying principle of intramolecular amide bond formation to create the bicyclic lactam is analogous. The process would likely involve the activation of the carboxylic acid group, for example, by converting it to an acyl chloride or using a coupling agent, followed by nucleophilic attack by the amino group to close the four-membered ring. The stereochemistry of the final product would be dependent on the stereochemistry of the starting amino acid.

Preparation from Clavulanic Acid Derivatives

Clavulanic acid, a potent β-lactamase inhibitor naturally produced by Streptomyces clavuligerus, is a valuable starting material for the synthesis of 1-azabicyclo[3.2.0]hept-2-en-7-one and its derivatives. nih.govrsc.orgwikipedia.org The oxapenam core of clavulanic acid can be chemically transformed into the carbapenem (B1253116) nucleus.

Several methods have been developed for this transformation. One convenient method for the preparation of a vinyl-substituted derivative, (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, involves the reaction of clavulanic acid with N,N-dimethylformamide dimethyl acetal. rsc.org Further chemical modifications of these derivatives can then lead to the desired 1-azabicyclo[3.2.0]hept-2-en-7-one core. The structural similarity and shared biosynthetic origins of clavulanic acid and carbapenems underscore the evolutionary relationship between these two important classes of β-lactam compounds. nih.gov

Starting MaterialReagentProductReference
Clavulanic acidN,N-dimethylformamide dimethyl acetal(5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one rsc.org
Derivative of clavulanic acidTriethylamineEndocyclic double bond isomer rsc.org

Utilization of Azetidinone Structures as Intermediates

Monocyclic β-lactams, or azetidin-2-ones, are pivotal intermediates in the synthesis of 1-azabicyclo[3.2.0]hept-2-en-7-one and other carbapenem antibiotics. rsc.orgglobalresearchonline.net The general strategy involves the construction of a suitably functionalized azetidinone ring, followed by an intramolecular reaction to form the fused five-membered ring.

A common approach is the intramolecular Wittig reaction. scispace.com In this method, an azetidinone bearing a phosphonium ylide precursor and an ester group at the appropriate positions is subjected to conditions that promote ylide formation and subsequent intramolecular cyclization to yield the bicyclic enone system. This powerful ring-closing strategy has been widely employed in the total synthesis of various carbapenem antibiotics.

Another key transformation is the intramolecular C-H insertion reaction of a diazo-substituted azetidinone, a method famously used in the synthesis of thienamycin (B194209). rsc.org This reaction, often catalyzed by rhodium(II) complexes, allows for the efficient formation of the five-membered ring. The versatility of azetidinone chemistry allows for the introduction of diverse side chains and control over stereochemistry, which is crucial for the biological activity of the final carbapenem products. researchgate.net

Catalytic Methodologies in Synthesis

Transition Metal Catalysis (e.g., Au(I), PtCl2, CuI) in Cycloisomerization

In recent years, transition metal-catalyzed cycloisomerization of enynes has emerged as a powerful and atom-economical method for the synthesis of carbo- and heterocyclic compounds, including the 1-azabicyclo[3.2.0]hept-2-en-7-one framework. beilstein-journals.orgacs.org Gold(I), platinum(II), and copper(I) catalysts have proven to be particularly effective in promoting these transformations.

Gold(I) Catalysis: Cationic gold(I) complexes are highly effective catalysts for the cycloisomerization of 1,6-enynes. beilstein-journals.orgacs.orgnih.gov The reaction is thought to proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the tethered alkene. This leads to the formation of a bicyclo[3.2.0]heptene derivative. The reaction conditions are generally mild, and the use of chiral ligands can induce asymmetry, leading to enantiomerically enriched products. beilstein-journals.org However, the reactivity and stereochemical outcome can be highly substrate-dependent. beilstein-journals.org

Platinum(II) Catalysis: Platinum(II) chloride (PtCl₂) is another effective catalyst for the cycloisomerization of enynes. nih.govtaltech.eeacs.org Similar to gold catalysis, the reaction involves the activation of the alkyne by the platinum catalyst, leading to the formation of a bicyclic system. PtCl₂ has been successfully employed in the synthesis of various nitrogen-containing bicyclic compounds. nih.govtaltech.ee

Copper(I) Catalysis: Copper(I) iodide (CuI) has also been utilized in the [2+2] cyclization of enynes to afford bicyclo[3.2.0]heptane derivatives. taltech.ee While perhaps less common than gold and platinum catalysts for this specific transformation, copper catalysis offers a potentially more economical and environmentally friendly alternative.

The table below summarizes the use of these transition metals in the cycloisomerization of enynes to form bicyclic systems.

CatalystSubstrateProductReference
Au(I) complexHeteroatom-tethered 1,6-enynesAza-bicyclo[4.1.0]heptene derivatives beilstein-journals.org
Cationic triphenylphosphinegold(I)N-allyl-2-(2′-arylethyne-2-yl)amidesBicyclo[3.2.0]hept-6-en-2-ones acs.org
PtCl₂1,8-EnynesBicyclic nitrogen-containing heterocycles nih.gov
PtCl₂EnynesAzabicyclo[3.2.0]heptanes taltech.ee
CuIEnynesAzabicyclo[3.2.0]heptane taltech.ee

No Data Available for Whole-Cell Catalyzed Kinetic Resolution of 1-Azabicyclo[3.2.0]hept-2-en-7-one

A comprehensive review of scientific literature reveals no specific data or research findings on the application of whole-cell catalyzed kinetic resolution for the enantioselective synthesis of 1-Azabicyclo[3.2.0]hept-2-en-7-one or its derivatives.

While the field of biocatalysis is a robust area of research for the synthesis of chiral compounds, including β-lactams, specific methodologies are highly substrate-dependent. Extensive searches have been conducted to identify studies employing whole-cell systems for the kinetic resolution of the target compound, 1-Azabicyclo[3.2.0]hept-2-en-7-one. However, these searches have not yielded any relevant results.

It is important to note that information exists for the whole-cell catalyzed kinetic resolution of a regioisomeric compound, 6-Azabicyclo[3.2.0]hept-3-en-7-one. This process has been documented using microorganisms such as Rhodococcus equi. However, due to the structural differences between the 1-aza and 6-aza bicyclic systems, the findings related to the latter cannot be extrapolated or applied to the former. The position of the nitrogen atom and the double bond within the bicyclic core are critical determinants of enzyme-substrate recognition and catalytic activity.

Therefore, as per the strict adherence to the specified subject matter, no content can be generated for the requested section on "2.4.2. Whole Cell Catalyzed Kinetic Resolution in Enantioselective Synthesis" for 1-Azabicyclo[3.2.0]hept-2-en-7-one. No data tables or detailed research findings could be compiled due to the absence of primary or secondary research literature on this specific topic.

Reaction Pathways and Chemical Transformations

Characteristic Reactions of the Bicyclic System

The inherent strain and electronic nature of the 1-azabicyclo[3.2.0]hept-2-en-7-one skeleton make it susceptible to a variety of reactions, including oxidation, reduction, and nucleophilic attack.

Oxidation reactions of 1-azabicyclo[3.2.0]hept-2-en-7-one derivatives can be employed to introduce new functional groups. google.com For instance, the selective oxidation of a terminal double bond in a side chain can convert it into a ketone. rsc.org A derivative, 4-allylazetidin-2-one, upon ozonolysis, yields a ketone derivative. rsc.org The specific oxidizing agents and reaction conditions determine the nature of the resulting derivative. google.com

Table 1: Oxidation Reactions and Derivative Formation

Reactant Reagents/Conditions Major Product(s) Reference
4-Allylazetidin-2-one 1. Ozonolysis 2. Triphenylphosphine 4-(2-Oxoethyl)azetidin-2-one rsc.org

Reduction of the 1-azabicyclo[3.2.0]hept-2-en-7-one system is commonly achieved through hydrogenation. google.com This reaction typically targets the double bond within the five-membered ring. The process is usually carried out using a platinum metal catalyst, such as 10% Palladium on Carbon (Pd/C), in a suitable solvent like dioxane, ethyl acetate (B1210297), or ethanol. google.com Hydrogenation of a derivative, (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, results in the reduction of the vinyl group and the ring's double bond, yielding a mixture of products including (3S,5R)-3-ethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one. rsc.orgpsu.edu

Table 2: Reduction Reactions

Reactant Reagents/Conditions Major Product(s) Reference
Benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate H₂, 10% Pd/C, NaHCO₃, in dioxane, ethanol, H₂O Sodium 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate google.com

The β-lactam ring of the 1-azabicyclo[3.2.0]hept-2-en-7-one system is susceptible to nucleophilic attack. For example, reaction of the derivative (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one with methanol (B129727) results in the formation of 2-hydroxy-3-methoxy-3-vinyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one, indicating nucleophilic addition at the β-lactam carbonyl. rsc.orgpsu.edu Similarly, reactions with thiophenol can lead to products derived from reaction at the β-lactam moiety. rsc.orgpsu.edu

Table 3: Nucleophilic Substitution Reactions

Reactant Reagents/Conditions Major Product(s) Reference
(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one Methanol 2-Hydroxy-3-methoxy-3-vinyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one rsc.orgpsu.edu

Cycloaddition Reactions

Derivatives of 1-azabicyclo[3.2.0]hept-2-en-7-one, particularly those containing diene systems, are valuable substrates for cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Derivatives of 1-azabicyclo[3.2.0]hept-2-en-7-one with exocyclic double bonds can undergo 1,3-dipolar cycloadditions. rsc.org The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipolar compound with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org For instance, a 6-ethylideneolivanic acid derivative reacts with diazomethane (B1218177) in a 1,3-dipolar fashion to yield spirodihydropyrazole-carbapenems. rsc.org Similarly, reaction with acetonitrile (B52724) oxide furnishes spiro-isoxazoline derivatives. rsc.org The major diastereoisomer in these reactions often arises from the addition of the dipole to the α-face of the molecule. rsc.org

Table 4: 1,3-Dipolar Addition Reactions of Derivatives

Reactant Dipole Major Product(s) Reference
p-Nitrobenzyl (5R)-3-[(E)-2-acetamidovinylthio]-6-[(Z)-ethylidene]-7-oxo-1-azabicyclo[3.2.0]-hept-2-ene-2-carboxylate Diazomethane Spirodihydropyrazole-carbapenems rsc.org

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and derivatives of 1-azabicyclo[3.2.0]hept-2-en-7-one can serve as the diene component. masterorganicchemistry.com The diene derivative (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one reacts with various dienophiles, including tetracyanoethylene, maleic anhydride, diethyl azodicarboxylate, and acrylaldehyde, to give Diels-Alder adducts. rsc.orgpsu.edu These [4+2] cycloaddition reactions lead to the formation of complex tricyclic structures. rsc.orgpsu.edu The regioselectivity and stereoselectivity of these reactions can be influenced by steric and electronic factors. researchgate.net

Table 5: Diels-Alder Reactions and Adduct Formation

Diene Dienophile Major Product(s) Reference
(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one Tetracyanoethylene Diels-Alder adduct rsc.orgpsu.edu
(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one Maleic anhydride Diels-Alder adduct rsc.orgpsu.edu
(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one Diethyl azodicarboxylate Diels-Alder adduct rsc.orgpsu.edu
(5R)-3-Vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one Acrylaldehyde Diels-Alder adduct rsc.orgpsu.edu

Rearrangement and Cycloreversion Processes

The strained bicyclic system of 1-azabicyclo[3.2.0]hept-2-en-7-one and its derivatives is susceptible to rearrangement and ring-opening reactions, often driven by thermal or photochemical energy. These processes can lead to the formation of different bicyclic systems or reactive intermediates.

Skeletal Rearrangements to Related Bicyclic Systems

The 1-azabicyclo[3.2.0]heptane framework can undergo skeletal rearrangements to form other related bicyclic structures. For instance, the thermolysis of closely related 2-azabicyclo[3.2.0]hept-2-enes has been shown to cause an azonia 1,3-shift, leading to the formation of 2-azanorborn-2-enes. clockss.org This type of rearrangement is significantly influenced by the stereochemistry of substituents at the migrating carbon center. clockss.org While a direct 1,3-shift in the bicyclo[3.2.0]heptene system is a symmetry-allowed suprafacial process with inversion of configuration, steric hindrance can force the reaction to proceed through a higher energy, symmetry-forbidden pathway with retention of configuration. clockss.org

In other related systems, gold(I)-catalyzed cycloisomerization of N-allyl-2-(2′-arylethyne-2-yl)amides can produce bicyclo[3.2.0]hept-6-en-2-ones through a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org Furthermore, radical-induced rearrangements have been observed in similar azabicyclic systems, such as the ring expansion of 7-azabicyclo[2.2.1]hept-2-aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. researchgate.net

[2+2]-Cycloreversion to Azacyclopentadienone Intermediates

A notable reaction of the azabicyclo[3.2.0]heptenone framework is the [2+2]-cycloreversion. Specifically, the heating of 1-azabicyclo[3.2.0]hept-2-en-4-ones, a structural isomer of the title compound, in toluene (B28343) is proposed to generate a reactive 3-azacyclopentadienone intermediate. researchgate.netacs.org This electrocyclic ring-opening reaction parallels the well-established synthesis of benzenes from cyclopentadienones. acs.org The resulting azacyclopentadienone intermediate is highly reactive and can subsequently undergo further reactions, such as a Diels-Alder reaction with a dienophile (like styrene), followed by extrusion of carbon monoxide and loss of hydrogen to form substituted pyridines. researchgate.netacs.org This cycloreversion pathway highlights the synthetic utility of the bicyclic lactam core as a precursor to aromatic heterocyclic systems. researchgate.net

Functional Group Modifications and Derivatization

The 1-azabicyclo[3.2.0]hept-2-en-7-one nucleus, particularly when substituted with a carboxylic acid group at the C2-position, allows for a wide range of functional group modifications. These derivatizations are fundamental to the synthesis of many carbapenem (B1253116) antibiotics.

Esterification and Amidation of Carboxyl Groups

The carboxyl group at the C2-position of the 1-azabicyclo[3.2.0]hept-2-en-7-one ring system is a key handle for derivatization, commonly through esterification or amidation. epo.orggoogle.com These modifications are often used to install protecting groups or to modulate the pharmacokinetic properties of the final compound. chembk.com

Esterification can be achieved through several conventional methods. epo.org One approach involves the reaction of the free carboxylic acid with a diazoalkane, such as diazomethane or phenyldiazomethane, in an inert solvent. epo.org Alternatively, the sodium salt of the carboxylic acid can be reacted with an alkyl halide, like bromomethyl pivalate, in a solvent such as hexamethylphosphoramide (B148902) (HMPA). google.com Labile esters, for instance, silyl (B83357) esters, can also be prepared and subsequently reacted with alkyl halides. epo.org

Amidation typically proceeds by first activating the carboxylic acid. epo.org This can be done by converting the acid to its corresponding acid chloride or by forming a mixed anhydride. The activated species is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired amide derivative. epo.org These reactions are crucial in the synthesis of antibiotics like Meropenem, which features a dimethylaminocarbonyl group on a pyrrolidine (B122466) ring attached to the main bicyclic structure. newdrugapprovals.org

Table 1: Methods for Esterification and Amidation
TransformationReagentsConditionsReference
EsterificationDiazoalkane (e.g., diazomethane)Inert solvent (e.g., dioxane, THF), -78°C to 25°C epo.org
EsterificationAlkyl Halide (e.g., bromomethyl pivalate) on sodium saltAnhydrous HMPA, room temperature google.com
AmidationAcid Chloride/Anhydride + AmineSolvent (e.g., THF, CH₂Cl₂), 25°C to reflux epo.org

Introduction of Amino and Hydroxyethyl (B10761427) Moieties

The introduction of specific side chains, particularly hydroxyethyl groups at the C6-position and amino groups at various positions, is a hallmark of many biologically active carbapenems derived from the 1-azabicyclo[3.2.0]hept-2-en-7-one scaffold. epo.org

The 6-(1-hydroxyethyl) side chain is a critical structural feature for potent antibacterial activity. epo.orggoogle.com This moiety is typically introduced early in the synthetic sequence, with the parent compound 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid serving as a key intermediate for its installation. google.com The stereochemistry of this side chain is crucial for bioactivity.

Table 2: Introduction of Key Functional Moieties
Functional MoietyPositionExample Compound/PrecursorSignificanceReference
6-(1'-hydroxyethyl)C66-(1'-hydroxyethyl)-3-substituted amino-1-azabicyclo[3.2.0]hept-2-en-7-one-2-carboxylic acidEssential for potent antibacterial activity epo.orggoogle.com
3-Substituted AminoC3MeropenemModulates antibacterial spectrum and efficacy epo.orgnewdrugapprovals.org
3-[(2-aminoethyl)thio]C33-[(2-aminoethyl)thio]-1-azabicyclo[3.2.0]heptan-7-oneFunctionalization for creating diverse analogues ebi.ac.uk

Stereochemistry and Chiral Synthesis

Enantioselective Synthesis Strategies

The creation of enantiomerically pure 1-azabicyclo[3.2.0]hept-2-en-7-one and its derivatives is crucial for their application as chiral building blocks in the synthesis of pharmaceuticals. rsc.org A variety of strategies have been developed to achieve high levels of enantioselectivity.

One effective method is the kinetic resolution of a racemic mixture. For instance, the enantioselective hydrolysis of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one using whole cells of the microorganism Rhodococcus equi yields the (1R,5S)-enantiomer, which is a precursor for the antifungal agent cispentacin. researchgate.netrsc.org This biocatalytic approach highlights the utility of enzymes in accessing specific enantiomers of the carbapenem (B1253116) core. iupac.org

Another prominent strategy involves asymmetric synthesis starting from a chiral precursor. A stereospecific synthesis of a functionalized carbapenam (B8450946) core has been reported starting from serine. acs.org This approach utilizes an appropriately functionalized pyrrolidine (B122466) derived from serine, followed by an intramolecular azetidinone formation. acs.org Similarly, enantiomerically pure azabicyclo[3.2.0]heptanes have been synthesized from optically active starting materials via [2+2]-photocycloaddition. taltech.ee

The following table summarizes key enantioselective synthesis strategies for related bicyclic β-lactam cores.

Starting MaterialKey StrategyTarget Core/DerivativeEnantiomeric Excess (e.e.) / Diastereoselectivity
Racemic 6-Azabicyclo[3.2.0]hept-3-en-7-oneEnzymatic kinetic resolution with Rhodococcus equi(1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-oneNot specified, but yields enantiopure precursor
SerineIntramolecular azetidinone formation from a chiral pyrrolidineFunctionalized carbapenam coreStereospecific
3-Cinnamyl-4-vinyloxazolidinone[2+2]-PhotocycloadditionEnantiomerically pure azabicyclo[3.2.0]heptaneVery high diastereoselectivity

Diastereoselective Control in Cycloaddition Reactions

The [2+2] cycloaddition reaction, particularly the Staudinger reaction between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of the β-lactam ring (2-azetidinone) present in 1-azabicyclo[3.2.0]hept-2-en-7-one. researchgate.netmdpi.com Controlling the diastereoselectivity of this reaction is essential for establishing the desired relative stereochemistry of the final bicyclic product.

The stereochemical outcome of the Staudinger cycloaddition can be influenced by various factors, including the choice of reactants, reaction temperature, and the use of chiral auxiliaries. For example, the reaction of chiral imines derived from D-mannitol with acetoxyketene at low temperatures affords cis-β-lactams with high selectivity. mdpi.com These can then be converted to optically active 2,3-fused β-lactams. mdpi.com In contrast, conducting the cycloaddition at higher temperatures can favor the formation of trans-β-lactams. mdpi.com

Photochemical [2+2] cycloadditions also offer a powerful means of diastereoselective synthesis. The intramolecular photocyclization of conformationally constrained substrates, such as 3-cinnamyl-4-vinyloxazolidinone, can proceed with very high diastereoselectivity to yield enantiomerically pure azabicyclo[3.2.0]heptane systems. taltech.ee Similarly, photosensitized [2+2] cycloaddition reactions of N-sulfonylimines can produce azetidines with high diastereoselectivity. nih.gov

Determination of Absolute Configuration

Unambiguously assigning the absolute configuration of the chiral centers in 1-azabicyclo[3.2.0]hept-2-en-7-one and its analogues is a critical step in their characterization. nih.gov This is often a challenging task that requires the application of multiple advanced spectroscopic and computational techniques. nih.govnih.govresearchgate.netmdpi.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic methods for determining the absolute configuration of chiral molecules, including β-lactams. nih.govnih.govresearchgate.net These techniques measure the differential absorption of left and right circularly polarized light. nih.gov

For bicyclic β-lactams, an empirical "helicity rule" has been established that correlates the sign of the Cotton effect (CE) observed in the ECD spectrum with the absolute configuration of the bridgehead carbon atom. icho.edu.plnih.gov Specifically, a positive CE around 220 nm, corresponding to the n→π* electronic transition of the β-lactam amide chromophore, is often associated with an (R)-configuration at the ring junction, while a negative CE indicates an (S)-configuration. icho.edu.plnih.govtandfonline.com The applicability of this rule is dependent on the non-planarity of the amide chromophore. nih.govtandfonline.com

While ECD is a primary tool, VCD can provide complementary and sometimes more definitive information, especially when ECD results are ambiguous. nih.govresearchgate.net VCD spectroscopy, which measures the differential absorption in the infrared region, is sensitive to the vibrational modes of the molecule and can provide a detailed fingerprint of its stereostructure. researchgate.netpsu.edu The combination of experimental ECD and VCD spectra with quantum chemical predictions offers a robust approach for stereochemical assignment. nih.govresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the relative stereochemistry of molecules by measuring through-space interactions between protons. For bicyclic systems like 1-azabicyclo[3.2.0]hept-2-en-7-one, NOE experiments can establish the spatial proximity of protons on different parts of the ring system, thereby revealing their relative orientation (e.g., cis or trans). nih.gov

In one study of a β-lactam derivative, the observation of an NOE interaction between protons H3 and H4, and the absence of an interaction between H1 and H2, indicated that H3 and H4 were on the same face of the β-lactam ring. nih.gov However, in some cases, NOE data alone may not be sufficient to provide an unambiguous assignment of the absolute configuration, necessitating the use of other techniques like ECD or VCD. researchgate.net NMR spectroscopy is also crucial for characterizing the products of carbapenem degradation by β-lactamases, helping to identify the stereochemistry of the resulting pyrroline (B1223166) ring forms. nih.gov

Quantum chemical calculations have become an indispensable tool for the reliable determination of absolute configuration. nih.govresearchgate.netrsc.org The most common approach involves comparing experimentally measured chiroptical spectra (ECD and VCD) with spectra simulated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netnih.govnih.govnih.gov

The process typically involves several steps:

Conformational Analysis : Identifying all low-energy conformers of the molecule. nih.govrsc.org

Geometry Optimization : Optimizing the geometry of each conformer using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)). rsc.orgcore.ac.uk

TD-DFT Calculation : Simulating the ECD and/or VCD spectra for each conformer. nih.gov The choice of functional and basis set is crucial for accuracy. rsc.orgcore.ac.uk

Spectral Averaging : Generating a final predicted spectrum by averaging the spectra of individual conformers, weighted by their Boltzmann populations. mdpi.com

Comparison : Assigning the absolute configuration by matching the predicted spectrum with the experimental one. nih.govmdpi.com

This combined experimental and computational approach can overcome the limitations of empirical rules and provide a high level of confidence in the stereochemical assignment, even for conformationally flexible molecules. nih.govresearchgate.netrsc.org It has been successfully applied to various β-lactam derivatives to resolve ambiguities that could not be solved by ECD or NOE alone. nih.govresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has been extensively applied to investigate the mechanisms and energetics of reactions that form or involve the bicyclo[3.2.0]heptanone framework. These studies are critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

A key reaction for forming this bicyclic system is the intramolecular [2+2] cycloaddition. Computational investigations into the cycloisomerization of amide- or ester-tethered 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones have been performed using DFT. These studies revealed that the most probable reaction pathway involves a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement.

Further theoretical studies using DFT, alongside high-level ab initio calculations, have explored the intramolecular [2+2] reactions of ene-keteniminium ions, which can yield fused bicyclic frameworks. These calculations map out the Gibbs energy profiles for various potential pathways, including normal [2+2] cycloaddition, cross [2+2] cycloaddition, and cyclopropanation. For an unsubstituted ene-keteniminium ion, the calculations show that cyclopropanation to a 6/3 fused bicyclic intermediate is the initial, most favorable step, with a calculated activation free energy of 10.3 kcal/mol. From this intermediate, the normal [2+2] cycloaddition pathway is energetically favored over the cross [2+2] pathway.

Reactant SystemProposed PathwayComputational MethodKey FindingReference
N-allyl-2-(2′-arylethyne-2-yl)amidesStepwise 6-endo-dig cyclization and skeletal rearrangementDFTThis pathway is the most probable for forming bicyclo[3.2.0]hept-6-en-2-one species.
Ene-keteniminium ionsNormal vs. Cross [2+2] cycloadditionDFT, ab initio, Molecular DynamicsThe reaction can be controlled kinetically, thermodynamically, or dynamically depending on the substrate's structure.
Unsubstituted Ene-keteniminium ion (1a)Cyclopropanation followed by normal [2+2] additionDFTInitial cyclopropanation has an activation free energy of 10.3 kcal/mol and is exergonic by 11.5 kcal/mol.

Mechanistic Probes and Elucidation of Reaction Mechanisms

Beyond mapping static energy profiles, computational methods serve as powerful mechanistic probes to elucidate complex reaction dynamics. For the 1-azabicyclo[3.2.0]hept-2-en-7-one system and its analogs, understanding the underlying mechanisms is key to controlling product formation and stereochemistry.

One proposed mechanism for the transformation of related systems involves a [2+2]-cycloreversion. For example, heating azabicyclo[3.2.0]hept-2-en-4-ones to form pyridines is suggested to proceed through the generation of a 3-azacyclopentadienone intermediate via this cycloreversion pathway.

Molecular dynamics (MD) simulations have been employed to understand the regiochemical control in the [2+2] cycloadditions of ene-keteniminium ions. These simulations reveal that the reaction's outcome is not always determined by the lowest energy transition state (kinetic control) or the most stable product (thermodynamic control). In some cases, the reaction is under dynamic control, where the trajectory of the molecule after passing the transition state dictates the final product. This insight was crucial for correcting a misassigned product in the literature and for designing new reactions that favor the desired cross [2+2] products.

Experimental evidence often complements these computational probes. In the practical synthesis of ertapenem (B1671056), a carbapenem (B1253116) antibiotic, the use of 1,1,3,3-tetramethylguanidine (B143053) as a base was a novel feature. Experimental analysis, including the observation that using bicarbonate during hydrogenolysis was key to product stability, provided evidence for the formation of a sodium carbamate, a critical mechanistic insight that enabled manufacturing-scale processing.

Conformational Analysis via Spectroscopic Techniques (VCD, IR)

Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy, when paired with quantum chemical calculations, are exceptionally powerful tools for the conformational analysis of chiral molecules like derivatives of 1-azabicyclo[3.2.0]hept-2-en-7-one. These techniques provide detailed information about the three-dimensional structure of molecules in solution.

VCD spectroscopy has been successfully used to reliably distinguish between different bicyclic dione (B5365651) structures, aiding in their structural elucidation. The technique is sensitive enough to report on conformational equilibria, with distinct features observable in the CH-stretching and C=O regions of the spectra.

In a specific case involving a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one, researchers sought to determine the absolute configuration of an epoxide formed via spontaneous oxidation. While other methods like Nuclear Overhauser Effect (NOE) and Electronic Circular Dichroism (ECD) failed to provide a conclusive assignment, VCD spectroscopy proved decisive. By comparing the experimental VCD spectrum with spectra predicted by DFT calculations (at the B3LYP/aug-cc-pVDZ level) for the possible stereoisomers, the absolute configuration was confidently assigned. This demonstrates the superior ability of VCD to discriminate between subtle stereochemical differences.

TechniqueSystem StudiedInformation GainedReference
VCD/IR SpectroscopyBicyclic dionesDifferentiation between frameworks (e.g., [3.2.0] vs. [3.3.1]) based on strain and conformational flexibility.
VCD/IR and DFT CalculationsSubstituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one epoxideUnambiguous determination of absolute configuration where other methods (NOE, ECD) failed.
VCD/IR and DFT Calculations1- and 2-tetralolVCD data found to be more specific and reliable than ECD data for assigning absolute configuration.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing clear structure-reactivity relationships, guiding the rational design of molecules and reactions. By systematically modifying structures in silico and calculating the effects on reactivity, chemists can predict the behavior of new compounds.

For the Au(I)-catalyzed cycloisomerization that forms bicyclo[3.2.0]hept-6-en-2-ones, theoretical calculations have shown that specific structural features are crucial for reactivity. The models suggest that having an aryl group on the terminal alkyne and a keto carbonyl group at the C(5) position of the 1,6-enyne precursor play complementary roles in promoting the reaction.

In the intramolecular [2+2] cycloadditions of ene-keteniminium ions, computational models have revealed that the reaction's regiochemical outcome is critically dependent on several structural factors:

The tether connecting the alkene and the keteniminium ion.

Substituents on the alkene.

The configuration (E/Z) of the alkene.

These computational models were so predictive that they led to the design

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural framework of 1-Azabicyclo[3.2.0]hept-2-en-7-one, characterized by a fused four- and five-membered ring system, positions it as a sought-after starting material for constructing intricate molecular architectures. Its utility extends to the synthesis of various complex organic molecules. For instance, derivatives of this compound, such as 6-Azabicyclo[3.2.0]hept-3-ene, are employed as precursors in the synthesis of a range of complex organic structures. The reactivity of the β-lactam ring allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and build upon its core structure.

Utility in the Construction of Pharmaceutical Intermediates

The significance of 1-Azabicyclo[3.2.0]hept-2-en-7-one is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various drug candidates and their analogues. chemicalbook.com Its structural motif is a common feature in many biologically active compounds. For example, the related compound (1R-cis)-3-(phenylmethyl)-4-Thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one is utilized as a pharmaceutical intermediate. chemicalbook.com Furthermore, derivatives like 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one are explored for their potential as therapeutic agents.

Applications in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose moiety, have garnered significant attention for their antiviral and anticancer properties. The synthesis of these important molecules can be achieved using bicyclic lactam precursors. For instance, 2-azabicyclo[2.2.1]hept-5-en-3-one is a key starting material for the stereoselective synthesis of carbocyclic ribofuranosyl and arabinofuranosyl pyrimidine (B1678525) nucleosides. nih.gov A key step in this process involves the reductive cleavage of a C-N bond in the bicyclic system. nih.gov Similarly, (+/-)-6-azabicyclo[3.2.0]hept-3-en-7-one is used to prepare 1,2-disubstituted carbocyclic nucleoside analogues. researchgate.net

Development of Novel Bicyclic Scaffolds for Drug Discovery

The quest for novel drug candidates with improved efficacy and pharmacological profiles has led to the exploration of unique molecular scaffolds. Bicyclic structures, such as those derived from 1-Azabicyclo[3.2.0]hept-2-en-7-one, offer a rigid framework that can be strategically functionalized to interact with specific biological targets. The development of synthetic routes to substituted 3-azabicyclo[3.2.0]heptanes, which are attractive building blocks for drug discovery, has been a focus of research. researchgate.net These scaffolds provide a three-dimensional diversity that is crucial for modern drug design. researchgate.netrsc.org The synthesis of functionalized bicyclo[3.2.0]heptanes through photochemical [2+2] cycloaddition reactions further expands the chemical space available for drug discovery. researchgate.net

Intermediate in the Synthesis of Antibiotic Core Structures

Perhaps the most prominent role of 1-Azabicyclo[3.2.0]hept-2-en-7-one and its derivatives is as a crucial intermediate in the synthesis of β-lactam antibiotics, a class of drugs that has revolutionized the treatment of bacterial infections. ontosight.ai

Penem (B1263517) and Carbapenem (B1253116) Nucleus Synthesis

The 1-azabicyclo[3.2.0]hept-2-en-7-one core is the foundational structure of penem and carbapenem antibiotics. ontosight.aiepo.orggoogle.com These antibiotics are known for their broad spectrum of activity and resistance to many β-lactamases, the enzymes produced by bacteria to inactivate penicillin-based drugs. The synthesis of these complex antibiotic nuclei often involves the construction of the bicyclic system as a key step. google.comgoogle.com For example, the carbapenem antibiotic ertapenem (B1671056) sodium is synthesized using a derivative of this bicyclic core. researchgate.net The development of practical, large-scale syntheses of these antibiotics relies heavily on the efficient manipulation of intermediates based on the 1-azabicyclo[3.2.0]heptane framework. researchgate.net

Antibiotic ClassCore StructureKey Synthetic Intermediate
Penems1-Azabicyclo[3.2.0]hept-2-en-7-one derivative1-Azabicyclo[3.2.0]hept-2-en-7-one
Carbapenems1-Azabicyclo[3.2.0]hept-2-en-7-one derivative1-Azabicyclo[3.2.0]hept-2-en-7-one

Analogues and Derivatives of β-Lactam Antibiotics

The versatility of the 1-azabicyclo[3.2.0]hept-2-en-7-one scaffold allows for the synthesis of a wide range of analogues and derivatives of β-lactam antibiotics. google.comrsc.org This is crucial for overcoming antibiotic resistance, as new derivatives can be designed to evade bacterial resistance mechanisms. Research in this area focuses on modifying the substituents on the bicyclic ring to enhance antibacterial activity, broaden the spectrum, or improve pharmacokinetic properties. For example, the synthesis of meropenem, another potent carbapenem antibiotic, involves the condensation of a functionalized pyrrolidine (B122466) derivative with a 1-azabicyclo[3.2.0]hept-2-en-7-one nucleus. nih.gov The development of novel β-lactamase inhibitors from clavulanic acid, which also contains a related oxapenam core, further highlights the importance of this structural class in combating bacterial resistance. rsc.orgpsu.edu

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing synthetic protocols for 1-Azabicyclo[3.2.0]hept-2-en-7-one derivatives?

  • Methodological Answer : Adhere to journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) by including step-by-step procedures, spectral data, and purity metrics (HPLC traces, melting points) in the main text or supplementary materials . Disclose all conflicts of interest and funding sources in the acknowledgments section .

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